molecular formula C19H23N5O B2834177 2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 933020-96-3

2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2834177
CAS RN: 933020-96-3
M. Wt: 337.427
InChI Key: SWFYNBCGOKMUID-UHFFFAOYSA-N
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Description

This compound is a phenylpiperazine , a class of organic compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. It has been studied for its anti-inflammatory effects and therapeutic potential as a ligand for Alpha1-Adrenergic Receptor .


Synthesis Analysis

The synthesis of a similar compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, began with a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane .


Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using software packages like Schrödinger Desmond, which allows for in silico docking and molecular dynamics simulations . The average bond lengths and bond angles of pyrazolo[1,5-a]pyrimidine, piperazinyl, and phenyl ring are within normal ranges .

Scientific Research Applications

Antiglycation Potential

The compound has been synthesized and evaluated for its antiglycation potential . Antiglycation agents can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in various diabetic complications . The compound showed potent activity, better than the standard drug rutin .

Antidiabetic Drug Development

The compound’s antiglycation activity suggests potential for development into an antidiabetic drug . It could be further studied to develop lead antidiabetic compounds .

Antioxidant Activity

The compound could potentially exhibit antioxidant activity. AGE inhibitors like this compound can stop the formation of glycation-derived free radicals .

Treatment of Diabetic Complications

Given its antiglycation and potential antioxidant activities, the compound could be used in the treatment of diabetic complications such as retinopathy, neuropathy, atherosclerosis, and cataract .

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel derivatives with potential biological applications . For example, it has been used in the synthesis of a novel Mannich derivative with promising antibacterial activity .

Modulation of Pharmacokinetic Properties

The piperazine moiety in the compound can positively modulate the pharmacokinetic properties of a drug substance . This makes it a valuable structural motif in the development of new pharmaceuticals .

Antibacterial Activity

The compound, particularly its derivatives, could exhibit antibacterial activity . This suggests potential use in the development of new antibacterial agents .

Treatment of Neurological Disorders

The piperazine moiety in the compound is found in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that the compound could be studied for potential use in treating these neurological disorders .

Safety And Hazards

The compound has been classified in GHS category 300 < LD 50 < 2000 mg/kg, indicating a certain level of toxicity . Safety data sheets for similar compounds indicate that they can cause skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14-12-19(23-10-8-22(2)9-11-23)24-18(20-14)13-16(21-24)15-6-4-5-7-17(15)25-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFYNBCGOKMUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

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